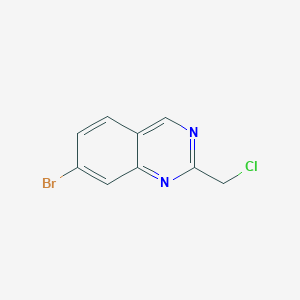
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl groups and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of hydroxyl groups and the methanesulfonamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the methanesulfonamide group to a different functional group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and methanesulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Uniqueness
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H15ClN2O4S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
N-[[(3R,4R)-3,4-dihydroxypyrrolidin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O4S.ClH/c1-13(11,12)8-4-6(10)3-7-2-5(6)9;/h5,7-10H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
OUGRBOXUMWPDDG-KGZKBUQUSA-N |
Isomeric SMILES |
CS(=O)(=O)NC[C@@]1(CNC[C@H]1O)O.Cl |
Canonical SMILES |
CS(=O)(=O)NCC1(CNCC1O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)

![3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B12312256.png)


![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)




![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
